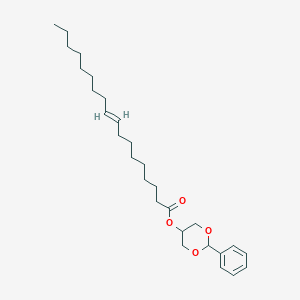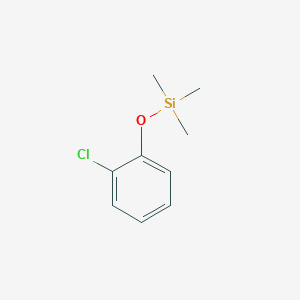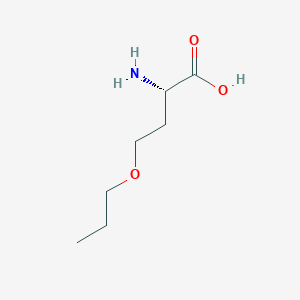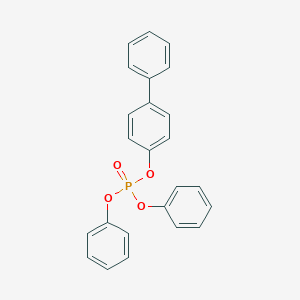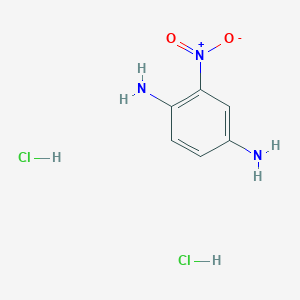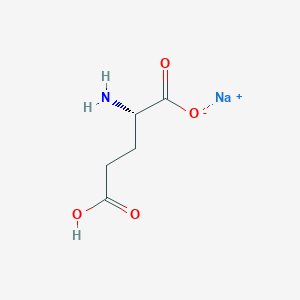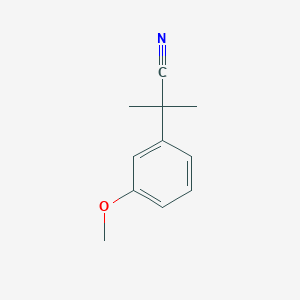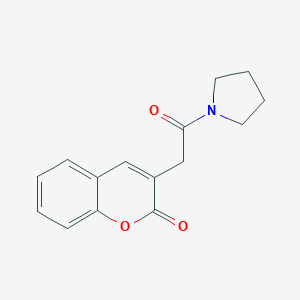
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is a chemical compound that belongs to the coumarin family. This compound has been studied extensively for its various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help in the treatment of various inflammatory diseases. It has also been found to have anti-tumor properties, which can help in the treatment of various types of cancer. It has been found to have anti-bacterial properties, which can help in the treatment of various bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has various advantages and limitations for lab experiments. One of the major advantages is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful compound for studying the mechanisms of various diseases. However, one of the major limitations is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-. One of the major directions is the development of more potent and selective inhibitors of various enzymes and signaling pathways in the body. This can help in the development of more effective treatments for various diseases. Another direction is the study of the potential use of this compound in the treatment of Alzheimer's disease. Overall, the study of coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has the potential to lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- can be synthesized using various methods. One of the most common methods is the Pechmann condensation reaction. In this method, salicylaldehyde and acetic anhydride are reacted in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with pyrrolidine and chloroacetic acid to obtain coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)-.
Aplicaciones Científicas De Investigación
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- has been extensively studied for its various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to have various pharmacological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
18186-67-9 |
|---|---|
Nombre del producto |
Coumarin, 3-((1-pyrrolidinylcarbonyl)methyl)- |
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO3/c17-14(16-7-3-4-8-16)10-12-9-11-5-1-2-6-13(11)19-15(12)18/h1-2,5-6,9H,3-4,7-8,10H2 |
Clave InChI |
ATMOOXXFMHQVMN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
SMILES canónico |
C1CCN(C1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Otros números CAS |
18186-67-9 |
Sinónimos |
3-[(1-Pyrrolidinylcarbonyl)methyl]coumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



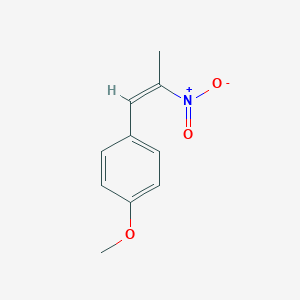
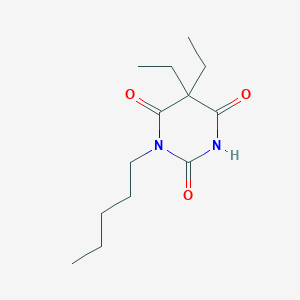
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)


